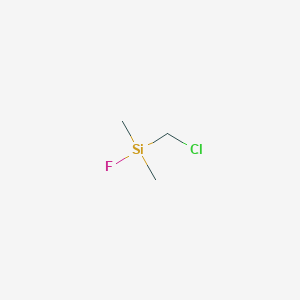

(Chloromethyl)(fluoro)dimethylsilane

Description

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) is an organosilicon compound with the molecular formula C₃H₈Cl₂Si and a molecular weight of 143.09 g/mol. It features a silicon atom bonded to two methyl groups, one chloromethyl group, and a chlorine atom. Key properties include a boiling point of 149°C, density of 1.086 g/cm³, and refractive index of 1.436–1.438 . The compound is moisture-sensitive and decomposes in water, making it critical to handle under inert conditions. It is widely used as a reagent in organic synthesis, particularly for introducing silane groups in pharmaceuticals and agrochemicals .

Properties

CAS No. |

421-21-6 |

|---|---|

Molecular Formula |

C3H8ClFSi |

Molecular Weight |

126.63 g/mol |

IUPAC Name |

chloromethyl-fluoro-dimethylsilane |

InChI |

InChI=1S/C3H8ClFSi/c1-6(2,5)3-4/h3H2,1-2H3 |

InChI Key |

YVAKMDBUZRKCCY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(fluoro)dimethylsilane typically involves the reaction of chloromethylsilane with a fluorinating agent. One common method is the reaction of chloromethyl(dimethyl)silane with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The reaction can be represented as follows:

ClCH2Si(CH3)2H+HF→ClCH2Si(CH3)2F+H2

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium alkoxides or amines are commonly used in substitution reactions, typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in oxidation reactions, often in the presence of catalysts.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.

Major Products Formed

Substitution: Formation of new organosilicon compounds with different functional groups.

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of silanes with altered functional groups.

Scientific Research Applications

(Chloromethyl)(fluoro)dimethylsilane finds applications in various fields of scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.

Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.

Mechanism of Action

The mechanism of action of (Chloromethyl)(fluoro)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl and fluoro groups provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The silicon atom, bonded to both methyl groups, imparts stability to the compound while allowing for functional group modifications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the silicon atom significantly influence reactivity and stability. Below is a comparative analysis with analogous compounds:

Key Observations :

- Chlorine vs. Fluorine : Flophemesyl chloride’s pentafluorophenyl group enhances thermal stability and electron-withdrawing effects compared to the chloromethyl group in Chloro(chloromethyl)dimethylsilane .

- Reactivity : Dichloromethylsilane’s simpler structure (one methyl, two chlorines) makes it more reactive in hydrolysis than Chloro(chloromethyl)dimethylsilane, which has steric hindrance from the chloromethyl group .

- Applications : Phenylethynyl and pentafluorophenyl derivatives (e.g., and ) are preferred in electronic materials, whereas Chloro(chloromethyl)dimethylsilane is tailored for bioactive molecule synthesis .

Reactivity in Electron Attachment and Hydrolysis

- Electron Attachment : Chloro(chloromethyl)dimethylsilane exhibits lower electron attachment rate constants compared to trichlorosilane (SiHCl₃) due to reduced electrophilicity at silicon .

- Hydrolysis Stability : The chloromethyl group slows hydrolysis compared to Dichloromethylsilane (), which reacts explosively with water. However, Chloro(chloromethyl)dimethylsilane still decomposes in aqueous environments, necessitating anhydrous handling .

Market and Industrial Relevance

- Chloro(chloromethyl)dimethylsilane : Produced by major suppliers like Nanjing SiSiB Silicones, it is priced at a premium (~$500/kg) due to niche applications in drug development .

- Bis(chloromethyl)dimethylsilane : A related compound with two chloromethyl groups, it dominates the market for silicone rubber modifiers but is less versatile in fine chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.